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Compound of Interest

Compound Name:

2-(4-

Chlorophenoxy)ethanimidamide

hydrochloride

CAS No.: 59104-19-7

Cat. No.: B1316804 Get Quote

Executive Technical Summary
2-(4-Chlorophenoxy)ethanimidamide hydrochloride (CAS: 59104-19-7) is a specialized

amidine intermediate used primarily in the synthesis of antiparasitic agents and serine protease

inhibitors.[1] Chemically, it consists of a lipophilic 4-chlorophenoxy tail coupled to a hydrophilic

acetamidine headgroup, stabilized as a hydrochloride salt.

This guide addresses a critical formulation challenge: the compound exhibits "sparing solubility"

in aqueous media despite its ionic nature, a property driven by high crystal lattice energy and

the lipophilicity of the chlorophenoxy moiety. Accurate solubility profiling is essential for its use

as a reaction intermediate or in biological assay formulation.
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Property Detail

IUPAC Name
2-(4-Chlorophenoxy)ethanimidamide

hydrochloride

Common Synonyms
4-Chlorophenoxyacetamidine HCl; 2-(4-

Chlorophenoxy)acetamidine HCl

CAS Number 59104-19-7 (HCl salt); 98490-62-1 (Free base)

Molecular Formula
C₈H₉ClN₂O[2][3][4][5][6][7][8][9] · HCl

(C₈H₁₀Cl₂N₂O)

Molecular Weight 221.08 g/mol

Melting Point 185–187 °C (Decomposes)

pKa (Calculated) ~11.5 (Amidine group)

Physicochemical Solubility Landscape
The solubility of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride is governed by the

competition between the solvation energy of the amidinium cation and the lattice energy of the

crystal structure. The high melting point (185–187 °C) indicates strong intermolecular forces

(hydrogen bonding and π-stacking), which resists dissolution in cold water.

Quantitative Solubility Data (Experimental & Predicted)
Note: Values categorized as "Predicted" are derived from QSPR models based on XLogP3 of

3.26 and general amidine salt behavior.
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Solvent System
Solubility
Classification

Estimated Conc.
(25°C)

Mechanistic Insight

Water (pH 7.0) Sparingly Soluble 1 – 10 mg/mL

High lattice energy

limits dissolution

despite ionization.

Water (Hot, >60°C) Soluble > 50 mg/mL

Thermal energy

overcomes lattice

enthalpy; risk of

hydrolysis.

0.1 M HCl Soluble > 20 mg/mL

Common ion effect is

negligible compared

to full protonation

stability.

Methanol / Ethanol Soluble > 30 mg/mL

Best solvents for

recrystallization;

disrupts H-bond

network.

DMSO Freely Soluble > 100 mg/mL

High dielectric

constant and dipolar

aprotic nature solvate

the cation well.

Diethyl Ether Insoluble < 0.1 mg/mL

Lack of polarity

prevents solvation of

the ionic salt.

Hexane Insoluble < 0.01 mg/mL

Completely

incompatible with ionic

species.

pH-Dependent Solubility Logic
The amidine group is a strong base. In aqueous solution, the equilibrium exists between the

protonated amidinium ion (soluble) and the neutral free base (insoluble).
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pH < 10: The compound exists predominantly as the cationic species (

). Solubility is determined by the

of the hydrochloride salt.

pH > 11: Deprotonation occurs, yielding the free base 2-(4-chlorophenoxy)ethanimidamide.

This neutral species has high lipophilicity (LogP ~1.6) and will precipitate rapidly from

aqueous solution.

Solid Salt
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(R-C(=NH)NH3+)

 Dissolution (Ksp)
Water/Acid

 Common Ion (Cl-)
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Deprotonation Precipitated Base

(Solid)
 Low Aqueous Solubility

Click to download full resolution via product page

Figure 1: Solubility equilibrium showing the transition from soluble salt to insoluble free base at

high pH.

Experimental Protocols for Validation
Due to the "sparingly soluble" nature of this specific salt, standard visual solubility tests are

insufficient. The following protocols ensure rigorous data generation for formulation files.

Protocol A: Saturation Shake-Flask Method
(Thermodynamic Solubility)
Objective: Determine the absolute solubility limit in a specific solvent at equilibrium.

Preparation: Weigh excess solid (~50 mg) of 2-(4-Chlorophenoxy)ethanimidamide HCl into a

4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

Equilibration:

Seal vial and agitate at 25°C for 24 hours using a rotary shaker.
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Critical Step: Check pH after 1 hour. If pH has drifted >0.2 units due to dissolved salt,

readjust.

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter

(pre-saturated).

Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV

(254 nm).

Calculation:

.

Protocol B: Potentiometric pKa Determination
Objective: Confirm the ionization state to predict pH-dependent precipitation.

System: Use an autotitrator (e.g., Sirius T3).

Sample: Dissolve ~1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) if

water solubility is too low.

Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

Analysis: The Yasuda-Shedlovsky extrapolation is used to determine aqueous pKa from the

co-solvent data.

Expected Result: A single inflection point around pH 11.0–11.5 (amidine proton).

Synthesis & Structural Context
Understanding the synthesis aids in identifying impurities (like the nitrile precursor) that may

alter solubility profiles. The compound is typically synthesized via the Pinner Reaction.
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Figure 2: Synthetic pathway.[10] Note that the nitrile intermediate is highly insoluble in water; its

presence as an impurity will cause turbidity in solubility tests.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 2794191, 2-(4-Chlorophenoxy)ethylamine (Structural analog reference). Retrieved from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1316804?utm_src=pdf-body-img
https://patents.google.com/patent/CN109776301B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Chlorophenoxy_ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Glasgow (1946).The Preparation and Biological Properties of Certain Amidine
Salts. (Historical context on sparingly soluble amidine hydrochlorides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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